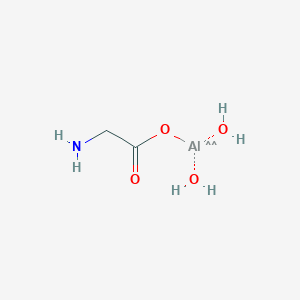

Dihydroxyaluminum aminoacetate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Aluminum Hydroxide - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

InChI |

InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPZEHAODHBPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O[Al])N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51484-68-5 (proacid), 13682-92-3 (Parent) | |

| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prodexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044546 | |

| Record name | Dihydroxyaluminium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-92-3, 41354-48-7, 51484-68-5 | |

| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyaluminum aminoacetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prodexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyaluminium glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxyaluminium glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium Glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dihydroxyaluminum Aminoacetate from Aluminum Isopropoxide and Glycine

For Researchers, Scientists, and Drug Development Professionals

The guide also includes detailed information on the physicochemical properties of the reactants and the product, analytical procedures for characterization, and visualizations of the synthetic workflow and reaction pathway to aid in a thorough understanding of the manufacturing process.

Introduction

Dihydroxyaluminum aminoacetate, also known as aluminum glycinate, is an effective antacid and is used in various pharmaceutical formulations for its ability to neutralize stomach acid.[1] Its synthesis from aluminum isopropoxide and glycine (B1666218) offers a route to a high-purity product. This document outlines the chemical principles, a detailed experimental protocol, and the analytical methods required for the successful synthesis and characterization of this compound.

Reactant and Product Profile

A clear understanding of the properties of the starting materials and the final product is crucial for a successful and safe synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |

| Aluminum Isopropoxide | C₉H₂₁AlO₃ | 204.25 | White solid | Corrosive, moisture-sensitive, flammable.[2] |

| Glycine | C₂H₅NO₂ | 75.07 | White, crystalline powder | The simplest amino acid, readily soluble in water. |

| This compound | C₂H₆AlNO₄ | 135.05 | White or slightly yellow, odorless, tasteless powder | Insoluble in water and organic solvents; soluble in dilute mineral acids and solutions of fixed alkalies.[3][4] |

Synthesis of this compound: An Experimental Protocol

The following protocol is a reconstructed procedure based on the general description of the reaction between aluminum isopropoxide and glycine. It is intended as a guide and may require optimization based on laboratory conditions and desired product specifications.

Materials and Equipment

-

Reactants: Aluminum isopropoxide (≥98% purity), Glycine (USP grade), Isopropanol (B130326) (anhydrous), Deionized water.

-

Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, heating/cooling circulator, filtration apparatus (e.g., Buchner funnel), vacuum drying oven.

Reaction Stoichiometry

The reaction proceeds with a 1:1 molar ratio of aluminum isopropoxide to glycine.

| Reactant | Molar Mass ( g/mol ) | Molar Ratio | Example Mass (g) |

| Aluminum Isopropoxide | 204.25 | 1 | 204.25 |

| Glycine | 75.07 | 1 | 75.07 |

Step-by-Step Procedure

-

Preparation of Reactant Solutions:

-

In the jacketed glass reactor, dissolve aluminum isopropoxide in anhydrous isopropanol. The concentration should be sufficient to ensure a stirrable slurry.

-

In a separate vessel, prepare an aqueous solution of glycine by dissolving it in deionized water. Gentle heating may be applied to facilitate dissolution.

-

-

Reaction:

-

Heat the aluminum isopropoxide solution to a moderate temperature (e.g., 50-60 °C) with continuous stirring.

-

Slowly add the aqueous glycine solution to the reactor through the dropping funnel over a period of 1-2 hours. The addition rate should be controlled to manage any exotherm.

-

After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-4 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The this compound will precipitate out of the solution.

-

Filter the precipitate using a Buchner funnel and wash the filter cake with isopropanol to remove any unreacted starting materials and byproducts.

-

Repeat the washing with deionized water to remove any residual isopropanol.

-

-

Drying:

-

Dry the purified this compound in a vacuum oven at a temperature not exceeding 130 °C until a constant weight is achieved.[5]

-

Characterization and Quality Control

The final product should be characterized to ensure it meets the required specifications. The United States Pharmacopeia (USP) provides detailed analytical methods.[5]

| Parameter | Specification | Method |

| Assay | 94.0% - 102.0% (on dried basis) | Complexometric titration |

| pH | 6.5 - 7.5 (in a 1 in 25 suspension in water) | pH meter |

| Loss on Drying | Not more than 14.5% (at 130 °C) | Gravimetric |

| Nitrogen Content | 9.90% - 10.60% | Kjeldahl method |

| Isopropyl Alcohol | No red color produced in a specific test | Colorimetric test |

| Mercury | Not more than 1 ppm | Atomic Absorption Spectroscopy |

Visualizing the Process

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Pathway

Caption: Proposed reaction pathway for the formation of this compound.

Conclusion

The synthesis of this compound from aluminum isopropoxide and glycine is a well-established method that yields a high-purity product suitable for pharmaceutical applications. While the original detailed experimental protocol is not easily accessible, this guide provides a robust, reconstructed procedure based on sound chemical principles. Adherence to the outlined experimental steps and rigorous quality control, as specified in pharmacopeial monographs, are essential for the consistent and safe production of this important active pharmaceutical ingredient. Further research to refine and optimize the reaction conditions can lead to improved yields and process efficiency.

References

- 1. WO1998002444A1 - Process for the preparation of dialkylaluminum alkoxide - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US3446828A - Process for making aluminum alkoxides and separation of impurities therefrom - Google Patents [patents.google.com]

- 5. This compound [drugfuture.com]

An In-Depth Technical Guide to the Mechanism of Action of Dihydroxyaluminum Aminoacetate as an Antacid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum aminoacetate (DAA) is a chemical entity employed for its antacid properties in various over-the-counter pharmaceutical preparations. Its primary mechanism of action is the direct neutralization of gastric hydrochloric acid, leading to an increase in the pH of the stomach contents and subsequent alleviation of symptoms associated with hyperacidity. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its chemical and physical properties, acid-neutralizing capacity, rate and duration of action, and its interaction with pepsin. Detailed experimental protocols for the evaluation of these properties are provided, alongside a quantitative summary of its performance characteristics.

Introduction

This compound, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine. It is a fine, white, odorless powder with a faintly sweet taste, and it is practically insoluble in water.[1] Its utility as an antacid stems from its ability to neutralize excess stomach acid, providing rapid and sustained relief from heartburn, indigestion, and symptoms of peptic ulcer disease.[2] Unlike simple antacids, this compound offers a buffering effect, maintaining the gastric pH in a physiologically tolerable range and avoiding abrupt changes that can lead to acid rebound.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for comprehending its function as an antacid.

| Property | Value/Description | Reference |

| Molecular Formula | C₂H₆AlNO₄ | [3] |

| Molecular Weight | 135.06 g/mol (anhydrous) | [4] |

| Appearance | Fine, white, odorless powder | [1] |

| Taste | Faintly sweet | [1] |

| Solubility | Practically insoluble in water; Soluble in dilute mineral acids and in solutions of fixed alkalies. | [1] |

| pH (1 in 25 suspension) | 6.5 - 7.5 | [4] |

Core Mechanism of Action: Acid Neutralization

The principal mechanism of action of this compound is its chemical reaction with hydrochloric acid (HCl) in the stomach. The dihydroxyaluminum component of the molecule directly neutralizes gastric acid, forming aluminum chloride and water. This reaction effectively reduces the hydrogen ion concentration, thereby increasing the gastric pH.

The aminoacetate moiety contributes to the buffering capacity of the compound, helping to stabilize the pH in a range of 3 to 5. This buffering action provides a more sustained and controlled antacid effect compared to simple neutralizing agents.

Chemical Reaction Pathway

The neutralization of hydrochloric acid by this compound can be represented by the following chemical equation:

Al(OH)₂(NH₂CH₂COO) + 3HCl → AlCl₃ + NH₂CH₂COOH + 2H₂O

Caption: Chemical neutralization of gastric acid by this compound.

Quantitative Assessment of Antacid Activity

The efficacy of an antacid is quantified through various in vitro tests that measure its acid-neutralizing capacity, rate of neutralization, and duration of action.

Acid-Neutralizing Capacity (ANC)

The ANC is the primary measure of an antacid's potency and is defined as the amount of acid it can neutralize. The United States Pharmacopeia (USP) provides a standardized method for its determination.

| Parameter | Value | Reference |

| Theoretical ANC | 0.0148 mEq/mg | [5] |

| Typical Analysis ANC | 20.1 mEq/g | [6] |

| USP Requirement (Magma) | Not less than 5 mEq per minimum single dose | [5] |

Rate and Duration of Neutralization

Interaction with Pepsin

Beyond acid neutralization, an important aspect of antacid action is the inhibition of pepsin activity. Pepsin, a proteolytic enzyme, is active in the acidic environment of the stomach and can contribute to mucosal damage. This compound has been reported to have a strong anti-pepsin effect.[1] This is achieved through two primary mechanisms:

-

pH-mediated inactivation: By raising the gastric pH above 4, this compound renders pepsin inactive.[1]

-

Adsorption: Aluminum-containing antacids can adsorb pepsin onto their surface, further reducing its proteolytic activity.[4]

While the anti-pepsin effect is noted as "strong," specific quantitative data on the percentage of pepsin inhibition by this compound was not available in the reviewed literature.

Experimental Protocols

USP <301> Acid-Neutralizing Capacity Test for Powdered Antacids

This method determines the total amount of acid that can be neutralized by a given amount of antacid.[3][9][10]

Materials:

-

0.5 N Hydrochloric Acid VS

-

0.5 N Sodium Hydroxide VS

-

pH meter with a suitable electrode

-

Magnetic stirrer

-

250-mL beaker

-

stopwatch

Procedure:

-

Accurately weigh a quantity of this compound powder as specified in the monograph.

-

Transfer the weighed sample to a 250-mL beaker.

-

Add 70 mL of water and mix using a magnetic stirrer for 1 minute.

-

Accurately add 30.0 mL of 0.5 N hydrochloric acid VS to the beaker.

-

Stir the mixture continuously for 15 minutes.

-

Immediately begin to titrate the excess hydrochloric acid with 0.5 N sodium hydroxide VS to a stable pH of 3.5.

-

The titration should be completed within an additional 5 minutes.

-

Calculate the acid-neutralizing capacity in mEq per gram of the substance.

Caption: Workflow for USP <301> Acid-Neutralizing Capacity Test.

Rossett-Rice Test (Dynamic Antacid Evaluation)

This test simulates the dynamic conditions of the stomach to assess the rate and duration of acid neutralization.[7][11]

Materials:

-

0.1 N Hydrochloric Acid

-

pH meter with a continuous recording device

-

500-mL reaction beaker

-

Magnetic stirrer

-

Burette for continuous acid delivery

-

Water bath maintained at 37°C

Procedure:

-

Place 70 mL of 0.1 N HCl and 30 mL of distilled water into the 500-mL reaction beaker, maintained at 37°C.

-

Introduce a specified, accurately weighed amount of this compound into the beaker with continuous stirring.

-

Simultaneously, begin adding 0.1 N HCl at a constant rate (e.g., 2 mL/min) from a burette.

-

Continuously monitor and record the pH of the solution over time.

-

Determine the time required for the pH to initially reach 3.0 (onset of action).

-

Determine the total time the pH remains between 3.0 and 5.0 (Rossett-Rice time or duration of action).

Caption: Workflow for the Rossett-Rice Dynamic Antacid Test.

Pepsin Inhibition Assay

This assay quantifies the reduction in pepsin's proteolytic activity in the presence of the antacid.[12][13]

Materials:

-

Pepsin solution (e.g., from porcine stomach)

-

Hemoglobin substrate (2.5% w/v)

-

0.01 N HCl

-

Trichloroacetic acid (TCA) solution (5% w/v)

-

Spectrophotometer

-

Water bath at 37°C

-

Test tubes

Procedure:

-

Prepare a solution of this compound at the desired concentration in 0.01 N HCl.

-

Prepare a control solution without the antacid.

-

In separate test tubes, pre-incubate the pepsin solution with either the this compound solution or the control solution at 37°C for a specified time.

-

Add the hemoglobin substrate to each tube to initiate the enzymatic reaction.

-

Incubate the reaction mixture at 37°C for a precise duration (e.g., 10 minutes).

-

Stop the reaction by adding TCA solution, which precipitates the undigested hemoglobin.

-

Centrifuge or filter the samples to remove the precipitate.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin (soluble peptides).

-

Calculate the percentage of pepsin inhibition by comparing the absorbance of the sample with the antacid to the control.

Caption: Workflow for Pepsin Inhibition Assay.

In Vivo and Preclinical Considerations

While in vitro tests provide valuable data, in vivo and preclinical studies are crucial for understanding the clinical efficacy of an antacid. Studies in animal models, such as rats and dogs, can provide insights into the effect of this compound on gastric pH in a physiological setting.[14][15][16][17] Human clinical trials involving gastric pH monitoring would be the definitive measure of its performance.[18] However, specific in vivo gastric pH data for this compound was not prominently available in the surveyed literature.

Conclusion

This compound functions as an effective antacid through a combination of direct acid neutralization and a sustained buffering action. Its mechanism is further enhanced by the inhibition of peptic activity. The standardized in vitro evaluation methods, such as the USP acid-neutralizing capacity test and the Rossett-Rice dynamic model, provide a robust framework for quantifying its efficacy. For drug development professionals, a comprehensive understanding of these mechanisms and evaluation protocols is critical for the formulation of effective and reliable antacid preparations. Further research to generate specific quantitative data for this compound in dynamic models and pepsin inhibition assays would be beneficial for a more complete characterization of its antacid profile.

References

- 1. "A STUDY OF THE ANTIPEPSIN ACTIVITY OF MAJOR ANTACID COMPOUNDS" by ROBERT JOHN SEPELYAK [docs.lib.purdue.edu]

- 2. The efficacy of dihydroxy aluminum aminoacetate in the medical cure of peptic ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uspbpep.com [uspbpep.com]

- 4. Antacids and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Neutralizing capacity, pepsin inactivation and binding to bile acids and lysolecithin of the antacid magaldrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. recentscientific.com [recentscientific.com]

- 8. In vitro acid reactivity of three commercial antacid tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metrohm.com [metrohm.com]

- 10. metrohm.com [metrohm.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. Development of a canine model to enable the preclinical assessment of pH-dependent absorption of test compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. karolinum.cz [karolinum.cz]

- 16. Gastric pH in Rats: Key Determinant for Preclinical Evaluation of pH-dependent Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vivo studies on the neutralizing effect of antacids using the Heidelberg capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Dihydroxyaluminum Aminoacetate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum aminoacetate is an organo-metallic compound widely utilized in the pharmaceutical industry, primarily as an active pharmaceutical ingredient (API) in antacid formulations.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental testing protocols, and mechanism of action. Quantitative data are summarized in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as aluminum glycinate (B8599266), is a complex of aluminum hydroxide (B78521) and glycine.[3][4] The anhydrous form has the CAS Registry Number 13682-92-3, while the hydrate (B1144303) is registered under 41354-48-7.[3][5] It is structurally composed of an aluminum core bonded to two hydroxyl groups and an aminoacetate group.[6]

| Chemical Property | Value | Source(s) |

| Molecular Formula | C2H6AlNO4 (Anhydrous) | [3][6] |

| C2H6AlNO4 · xH2O (Hydrate) | [5][7] | |

| Molecular Weight | 135.05 g/mol (Anhydrous) | [3][8] |

| Percent Composition | C: 17.79%, H: 4.48%, Al: 19.98%, N: 10.37%, O: 47.39% | [3] |

| Nitrogen Content | 9.90% - 10.60% | [9][10][11] |

| Assay (on dried basis) | 94.0% - 102.0% of C2H6AlNO4 | [8][9][12] |

| CAS Number | 13682-92-3 (Anhydrous) | [3][5] |

| 41354-48-7 (Hydrate) | [5] | |

| Synonyms | Aluminum Glycinate, (Glycinato-N,O)dihydroxyaluminum | [1][3] |

Physical Properties

This compound is typically supplied as a very fine, white, and odorless crystalline powder with a faintly sweet or bland taste.[3][5][6] It is not considered hygroscopic, which simplifies handling and storage.[6]

| Physical Property | Value / Description | Source(s) |

| Appearance | White, odorless powder or solid flakes. | [5][6][7] |

| Taste | Faintly sweet, bland. | [3][5] |

| Solubility | Insoluble in water and organic solvents. Soluble in dilute mineral acids and solutions of fixed alkalies. | [1][5] |

| pH | 6.5 - 7.5 (in a 1 in 25 aqueous suspension at 25°C). | [3][8][9] |

| Density | Approximately 0.8 to 1.2 g/cm³. | [6] |

| Melting Point | >295°C (decomposes). | [13] |

| Loss on Drying | Not more than 14.5% (when dried at 130°C to a constant weight). | [8][9][10] |

Pharmacological Properties: Mechanism of Action

The primary therapeutic application of this compound is as an antacid for the relief of heartburn, acid indigestion, and symptoms associated with peptic ulcers.[2][14] Its mechanism of action is a direct chemical neutralization of gastric acid.[2][14]

-

Acid Neutralization : Upon ingestion, the dihydroxyaluminum component reacts with hydrochloric acid (HCl) in the stomach, increasing the gastric pH.[2][14] This reaction reduces the acidity of the stomach contents.[2]

-

Buffering Action : The aminoacetate portion of the molecule acts as a buffer, helping to maintain the stomach pH in a physiologically acceptable range (typically 3.5-4.5) for a prolonged period.[1][2]

-

Protective Layer : The reaction with stomach acid can form a viscous gel that coats the stomach lining, offering a protective barrier against further acid-induced damage.[14]

-

Pepsin Inhibition : By raising the gastric pH, it also inhibits the activity of pepsin, a proteolytic enzyme that can damage the gastric mucosa.[5][15]

Experimental Protocols

The following methodologies are based on the United States Pharmacopeia (USP) monographs for this compound.[8][9][10]

Identification

-

Suspend 1 g of the powder in 25 mL of water.

-

Add hydrochloric acid dropwise until a clear solution is formed.

-

Divide the solution into two equal portions.

-

Test A (Aluminum) : One portion of the solution should respond to the standard identification tests for Aluminum ⟨191⟩.

-

Test B (Aminoacetate) : To the second portion, add 1 drop of liquefied phenol (B47542) and 5 mL of sodium hypochlorite (B82951) TS. A blue color is produced, confirming the presence of the aminoacetate group.[8][9][10]

pH Determination

-

Prepare a suspension by adding 1 g of finely powdered this compound to 25 mL of water.

-

Measure the pH of the suspension using a calibrated pH meter.

Loss on Drying

-

Accurately weigh a sample of the powder.

-

Dry the sample at 130°C to a constant weight.

Assay (Quantification of this compound)

This procedure determines the purity of the substance.

-

Sample Preparation : Accurately weigh about 2.5 g of the substance and transfer to a 150-mL beaker. Add 15 mL of hydrochloric acid and warm as needed to completely dissolve the sample.

-

Volumetric Dilution : Transfer the solution to a 500-mL volumetric flask, dilute with water to volume, and mix thoroughly.

-

Titration Preparation : Pipette 20.0 mL of this solution into a 250-mL beaker. With continuous stirring, add 25.0 mL of 0.05 M edetate disodium (B8443419) (EDTA) titrant and 20 mL of acetic acid-ammonium acetate (B1210297) buffer TS.

-

Heating and Cooling : Heat the solution to near boiling for 5 minutes, then cool.

-

Indicator Addition : Add 50 mL of alcohol and 2 mL of dithizone (B143531) TS.

-

Titration : Titrate the excess EDTA with 0.05 M zinc sulfate (B86663) VS until the color changes from green-violet to rose-pink.

-

Blank Determination : Perform a blank titration using 20 mL of water in place of the sample solution and make any necessary corrections.

-

Calculation : Each mL of 0.05 M edetate disodium titrant is equivalent to 6.753 mg of C2H6AlNO4.[8][9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound [drugfuture.com]

- 4. The efficacy of dihydroxy aluminum aminoacetate in the medical cure of peptic ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 6. What is Dihydroxyaluminium Aminoacetate BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. newdruginfo.com [newdruginfo.com]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. This compound [drugfuture.com]

- 11. This compound USP Manufacturers, with SDS [mubychem.com]

- 12. This compound [doi.usp.org]

- 13. Aluminium glycinate | 13682-92-3 [chemicalbook.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

Unraveling the Structure: A Technical Guide to the Crystal Analysis of Dihydroxyaluminum Aminoacetate

Introduction

Dihydroxyaluminum aminoacetate, an organo-metallic complex of aluminum and the amino acid glycine (B1666218), is widely recognized for its therapeutic application as an antacid.[1][2] Its efficacy in neutralizing gastric acid is attributed to its unique chemical structure and properties.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its solid-state characteristics is paramount for quality control, formulation development, and ensuring consistent biological activity.

While a definitive single-crystal X-ray structure of this compound is not publicly available, this technical guide provides a comprehensive overview of its known properties and outlines the essential experimental protocols for its structural characterization using powder X-ray diffraction (pXRD). This technique is the primary method for analyzing the crystallinity, phase purity, and structural fingerprint of the bulk pharmaceutical ingredient.

Chemical and Physical Properties

This compound is a white, odorless, crystalline powder with a faintly sweet taste.[4] It is practically insoluble in water and organic solvents but dissolves in dilute mineral acids and solutions of fixed alkalies.[4] The United States Pharmacopeia (USP) provides specific quality standards for the compound.[5]

| Property | Value | Source |

| Chemical Name | (Glycinato-N,O)dihydroxyaluminum | [6] |

| Synonyms | Aluminum glycinate (B8599266), Basic aluminum aminoacetate | [6] |

| Molecular Formula | C₂H₆AlNO₄ (anhydrous) | [2] |

| Molecular Weight | 135.05 g/mol (anhydrous) | [6] |

| Appearance | White, odorless, fine powder | [4][6] |

| Solubility | Insoluble in water; Soluble in dilute mineral acids | [4] |

| CAS Number | 13682-92-3 (Anhydrous), 41354-48-7 (Hydrate) | [4] |

Synthesis Methods

The preparation of this compound has been described through a straightforward aqueous reaction. One common method involves the reaction of aluminum salts, such as aluminum chloride or aluminum sulfate, with glycine in an aqueous solution. The pH of the reaction mixture is carefully controlled, typically within the range of 5-7, and heating may be applied to facilitate the formation of the complex. The resulting this compound precipitates from the solution and is then isolated by filtration, washed to remove impurities, and dried.[6] An alternative reported method involves adding a solution of aluminum isopropoxide in isopropanol (B130326) to an aqueous solution of glycine.[6]

Crystal Structure Analysis via Powder X-ray Diffraction (pXRD)

In the absence of a single-crystal structure, pXRD provides invaluable information about the solid-state nature of this compound. A pXRD pattern serves as a unique fingerprint, confirming the material's identity, crystalline form (polymorph), and purity.

Experimental Protocol

A generalized protocol for the pXRD analysis of a finely powdered sample like this compound is detailed below.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible XRD data.[7] The primary goals are to achieve a random orientation of crystallites and a sufficient number of particles to produce a representative diffraction pattern.[7]

-

Grinding : The sample should be gently ground into a fine, uniform powder using a mortar and pestle, typically made of agate to prevent contamination.[7][8] The ideal particle size is less than 10 µm.[9] Grinding under a liquid medium like ethanol (B145695) can help minimize structural damage.[7]

-

Homogenization : To ensure uniformity, the ground powder can be mixed or sieved.[10]

-

Mounting : The fine powder is carefully packed into a sample holder. A common method is back-filling, where the powder is loaded into a cavity from the rear and leveled with a flat surface, such as a microscope slide, to ensure a smooth, flat surface that is coplanar with the holder's reference surface.[8][10][11] This minimizes preferred orientation, where crystallites align non-randomly, which can alter peak intensities.[10]

2. Instrumentation and Data Acquisition

Data is collected using a powder diffractometer. Key components include an X-ray source (commonly Cu Kα), sample stage, and a detector.

The following table outlines typical parameters for data acquisition:

| Parameter | Typical Setting | Purpose |

| X-ray Source | Cu Kα (λ ≈ 1.5418 Å) | Standard radiation for pharmaceutical analysis.[12] |

| Voltage & Current | 40 kV, 40 mA | Determines the intensity of the X-ray beam.[12] |

| Scan Range (2θ) | 5° to 70° | A wide range ensures all significant diffraction peaks are captured.[13] |

| Step Size (°2θ) | 0.02° | The angular increment between intensity measurements. |

| Scan Speed / Dwell Time | 1.0 s/step | The time spent collecting data at each step; longer times improve signal-to-noise.[13] |

| Optics | Divergence slit (e.g., 0.6°), Soller slits (e.g., 2.5°) | Control the geometry and divergence of the X-ray beam.[13] |

3. Data Analysis

The output of a pXRD experiment is a diffractogram, which plots diffraction intensity versus the detector angle (2θ).

-

Phase Identification : The positions (2θ values) and relative intensities of the diffraction peaks are unique to a specific crystalline phase. The experimental pattern can be compared against databases like the Powder Diffraction File (PDF) to identify known crystalline phases.

-

Crystallinity Assessment : A highly crystalline material will produce sharp, well-defined peaks, whereas an amorphous (non-crystalline) substance will show a broad, diffuse halo with no distinct peaks.[12]

-

Purity Analysis : The presence of crystalline impurities can be detected by the appearance of diffraction peaks that do not belong to the this compound pattern. The detection limit for impurities has significantly improved with modern instrumentation.[13]

-

Unit Cell Determination : If the material is a single, pure phase and the peaks can be indexed (assigned Miller indices h, k, l), the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) can be determined and refined using specialized software.

Visualized Workflow: Synthesis to Structural Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural characterization using pXRD.

References

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. Aluminium glycinate - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. This compound [drugfuture.com]

- 7. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 8. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 9. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. mcgill.ca [mcgill.ca]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Solubility of Dihydroxyaluminum Aminoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of dihydroxyaluminum aminoacetate, an organo-metallic compound commonly used as an antacid. The information presented herein is intended to support research, development, and formulation activities within the pharmaceutical industry.

Solubility Profile of this compound

This compound is characterized by its limited solubility in common pharmaceutical solvents. It is described as a white or almost white powder that is practically insoluble in water and organic solvents.[1] However, it is soluble in dilute mineral acids and in aqueous solutions of alkali hydroxides.[1][2]

A more specific solubility value in water has been reported as less than 0.1 mg/mL.[3] The United States Pharmacopeia (USP) notes that a suspension of 1 gram of this compound in 25 mL of water results in a pH between 6.5 and 7.5.[1][4][5][6][7][8]

A summary of the available solubility data is presented in the table below.

| Solvent System | Solubility | Reference |

| Water | < 0.1 mg/mL (practically insoluble) | [3] |

| Organic Solvents | Practically insoluble | [1][2] |

| Dilute Mineral Acids | Soluble | [1][2] |

| Aqueous Solutions of Alkali Hydroxides | Soluble | [1][2] |

Experimental Protocol for Solubility Determination

For sparingly soluble compounds like this compound, the shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility. This method is crucial during the preformulation stage of drug development.

Objective: To determine the equilibrium solubility of a compound in a specific solvent system at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent(s) (e.g., purified water, ethanol, glycerin, propylene (B89431) glycol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation for quantification

-

pH meter

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a volumetric flask containing a known volume of the selected solvent. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaking incubator or a temperature-controlled water bath set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, allow the suspensions to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles. The filtration step is critical to avoid artificially high solubility readings.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the specific solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. This compound Manufacturers Exporters [aadhunikindustries.com]

- 2. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. kyowa-chem.jp [kyowa-chem.jp]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. This compound USP Grade Manufacturers [anmol.org]

- 7. This compound USP Manufacturers, with SDS [mubychem.com]

- 8. This compound, Dihydroxyaluminum Sodium Carbonate Supplier [anniechemie.com]

Thermal decomposition pathway of dihydroxyaluminum aminoacetate

An In-depth Technical Guide on the Thermal Decomposition Pathway of Dihydroxyaluminum Aminoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an organo-metallic compound, is utilized as an antacid for managing conditions like indigestion, acid reflux, and ulcers.[1] Its thermal stability and decomposition pathway are critical parameters for its formulation, storage, and overall quality control in pharmaceutical applications. While specific, detailed studies on the thermal decomposition of this compound are not extensively available in public literature, this guide synthesizes information from related aluminum compounds and standard thermal analysis methodologies to provide a comprehensive theoretical framework. This document outlines the probable decomposition pathway, presents detailed experimental protocols for its analysis, and offers a structured approach to understanding its thermal behavior.

Introduction

This compound, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine.[2][3] Understanding its behavior under thermal stress is crucial for predicting its shelf-life, ensuring manufacturing process integrity, and guaranteeing therapeutic efficacy. Thermal decomposition involves a series of chemical changes as a substance is heated, leading to the formation of new, simpler compounds. For this compound, this process is expected to occur in distinct stages, including dehydration, decomposition of the organic aminoacetate ligand, and finally, the formation of a stable aluminum oxide residue.

Predicted Thermal Decomposition Pathway

Based on the thermal behavior of similar aluminum-containing compounds such as aluminum sulfate (B86663) and aluminum hydroxycarboxylates, the thermal decomposition of this compound hydrate (B1144303) (C₂H₆AlNO₄ · xH₂O) is hypothesized to proceed through the following stages:

-

Stage 1: Dehydration. The initial stage of decomposition involves the loss of water molecules. This is a common first step for hydrated compounds. The temperature at which this occurs can provide information about the nature of the water molecules (i.e., surface-adsorbed vs. coordinated).

-

Stage 2: Decomposition of the Aminoacetate Ligand. Following dehydration, the organic portion of the molecule, the aminoacetate ligand, will begin to break down. This is likely to be a complex process involving the cleavage of C-N, C-C, and C-O bonds. The decomposition products are expected to be gaseous, including carbon oxides (CO, CO₂), nitrogen oxides (NO, NO₂), and water.[4]

-

Stage 3: Formation of Aluminum Oxide. The final solid residue of the thermal decomposition is predicted to be a form of aluminum oxide (Al₂O₃). The specific crystalline phase of alumina (B75360) (e.g., γ-Al₂O₃, α-Al₂O₃) will depend on the final temperature of the decomposition process.

This proposed pathway is illustrated in the following diagram:

Caption: Predicted multi-stage thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal decomposition pathway, a combination of thermoanalytical techniques is employed. The following protocols describe the standard methodologies.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the quantification of mass loss at each decomposition stage.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA pan (typically alumina or platinum).

-

Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen or argon) to study the decomposition process itself, or under an oxidative atmosphere (e.g., air or oxygen) to study combustion of the organic components. A typical flow rate is 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each mass loss step, as well as the percentage of mass lost. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures of thermal events (e.g., melting, crystallization, decomposition) and to quantify the enthalpy changes associated with these events.[5]

Methodology:

-

Instrument: A differential scanning calorimeter.[5]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum or copper). The pan is then hermetically sealed.

-

Reference: An empty, sealed DSC pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert or oxidative atmosphere can be used.

-

Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over the desired temperature range.

-

Data Analysis: The DSC curve (heat flow vs. temperature) will show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. The peak temperature and the area under the peak (enthalpy) are determined.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Procedure: The TGA experiment is performed as described in section 3.1. The off-gas from the TGA furnace is continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The MS or FTIR spectra are recorded as a function of temperature, allowing for the identification of the evolved gaseous species at each stage of decomposition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound:

Caption: Standard workflow for the comprehensive thermal analysis of a solid material.

Quantitative Data

While specific quantitative data for the thermal decomposition of this compound is scarce in the literature, the following table provides an illustrative example of the type of data that would be obtained from TGA and DSC analysis, based on studies of similar compounds like aluminum sulfate hydrate.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) | Evolved Species |

| Dehydration | 50 - 200 | Variable | Endothermic | H₂O |

| Ligand Decomposition | 200 - 500 | Variable | Complex (Endo/Exo) | CO, CO₂, H₂O, NOx |

| Oxide Formation | > 500 | - | Exothermic (crystallization) | - |

Note: The values in this table are illustrative and would need to be determined experimentally for this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process that can be effectively characterized using a combination of thermoanalytical techniques. Although a detailed pathway has not been definitively established in the literature, a theoretical framework based on analogous aluminum compounds provides a solid foundation for investigation. The experimental protocols outlined in this guide offer a robust approach for researchers and drug development professionals to determine the thermal stability, decomposition kinetics, and degradation products of this important pharmaceutical ingredient. Such data is invaluable for ensuring product quality, stability, and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [drugfuture.com]

- 3. This compound [doi.usp.org]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Dihydroxyaluminum Aminoacetate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum aminoacetate, an aluminum complex of the amino acid glycine (B1666218), is utilized in pharmaceutical formulations primarily as an antacid. A thorough understanding of its structural and chemical properties is paramount for quality control, formulation development, and regulatory compliance. Spectroscopic techniques are indispensable for the comprehensive characterization of this complex. This technical guide provides an in-depth overview of the application of key spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the analysis of this compound. It includes expected spectral data based on analogous compounds, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the analytical processes involved.

Introduction

This compound is a chemical complex with the formula C₂H₆AlNO₄. It is formed by the reaction of aluminum hydroxide (B78521) with glycine. The coordination of the aluminum atom with the amino and carboxylate groups of the glycine molecule results in a chelate structure. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of this complex. This guide will delve into the theoretical and practical aspects of its characterization using IR, NMR, and Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the coordination of the glycine ligand to the aluminum center by observing shifts in the characteristic vibrational frequencies of the amino and carboxylate groups.

Expected IR Spectral Data

Table 1: Expected FT-IR Band Assignments for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretching | 3200 - 3600 (broad) | From the hydroxyl groups on the aluminum and potentially from hydrated water molecules.[5] |

| N-H Stretching | 3300 - 3500 (medium) | Asymmetric and symmetric stretching of the coordinated amino group. A shift from free glycine is expected.[5] |

| C=O Stretching (Amide I) | 1650 - 1750 (strong) | The asymmetric stretching of the coordinated carboxylate group is a key indicator of complexation.[5] |

| N-H Bending | 1550 - 1650 | Bending vibration of the coordinated amino group. |

| C-N Stretching | 1000 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

| Al-O Stretching | 400 - 700 | Vibrations corresponding to the aluminum-oxygen bonds. |

| Al-N Stretching | 400 - 600 | Vibrations corresponding to the aluminum-nitrogen bonds. |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid powders without the need for extensive sample preparation like creating KBr pellets.[6][7][8][9][10]

Protocol:

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

-

Sample Application:

-

Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 64 scans).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations.

-

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ²⁷Al NMR would be the most informative techniques.

Expected NMR Spectral Data

As with IR, specific NMR data for this compound is scarce. The expected chemical shifts can be estimated based on the data for glycine and the known chemical shift ranges for aluminum in different coordination environments.

¹H and ¹³C NMR: The proton and carbon NMR spectra will primarily show signals corresponding to the glycine ligand. The chemical shifts may be slightly different from free glycine due to the influence of the aluminum coordination.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Glycine Moiety

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.6 | Singlet | -CH₂- |

| ¹³C | ~43 | - | -CH₂- |

| ¹³C | ~175 | - | -COO⁻ |

Note: These are approximate values based on glycine data and may vary depending on the solvent and other experimental conditions.[11][12][13][14][15]

²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus, which often results in broad NMR signals.[16] The chemical shift of ²⁷Al is highly sensitive to its coordination environment.[16][17] For this compound, the aluminum is expected to be in an octahedral or tetrahedral environment.

Table 3: Expected ²⁷Al NMR Chemical Shifts

| Coordination Environment | Expected Chemical Shift Range (ppm) |

| Tetrahedral (AlO₄) | 55 to 80 |

| Octahedral (AlO₆) | -15 to 10 |

Reference: Al(H₂O)₆³⁺ at 0 ppm.[18][19][20]

Experimental Protocol: Solution-State NMR Spectroscopy

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C and ²⁷Al NMR.[21][22]

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O) in a clean vial. The typical volume is 0.6-0.7 mL.[21][22][23]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[24]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[24]

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ²⁷Al).

-

Set up the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Perform Fourier transformation of the raw data (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to an internal or external standard.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of coordination complexes.[25][26][27]

Expected Mass Spectrometry Data

The anhydrous molecular weight of this compound (C₂H₆AlNO₄) is 135.06 g/mol . In ESI-MS, the complex may be observed as a protonated molecule [M+H]⁺ or as adducts with other cations present in the solution (e.g., [M+Na]⁺). Fragmentation may occur, leading to the loss of ligands or other neutral molecules.

Table 4: Expected Ions in the Mass Spectrum of this compound

| Ion | Expected m/z |

| [C₂H₆AlNO₄ + H]⁺ | 136.02 |

| [C₂H₆AlNO₄ + Na]⁺ | 158.00 |

Note: The observed m/z values will depend on the isotopic distribution of the elements.

The fragmentation of aluminum chelates in the mass spectrometer can provide insights into the stability of the complex.[28][29] Common fragmentation pathways may involve the loss of water, carbon dioxide, or the glycine ligand.[30][31][32]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol (B129727) and water.[33]

-

The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation for positive ion mode analysis.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature.

-

-

Sample Infusion:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range.

-

If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion and any fragment ions.

-

Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.[34]

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for ATR-FTIR Spectroscopy.

Caption: Workflow for Solution-State NMR Spectroscopy.

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound complexes is essential for ensuring their quality and efficacy in pharmaceutical applications. While direct spectral data for this specific compound is not widely published, a comprehensive analytical approach can be developed based on the well-established spectroscopic behaviors of its constituent parts and analogous metal-amino acid complexes. This guide provides the foundational knowledge, expected data, and detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively utilize IR, NMR, and Mass Spectrometry for the thorough characterization of these important pharmaceutical ingredients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. s4science.at [s4science.at]

- 11. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 17. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 18. researchgate.net [researchgate.net]

- 19. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 20. pascal-man.com [pascal-man.com]

- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. uwyo.edu [uwyo.edu]

- 24. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

- 25. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. chem.gla.ac.uk [chem.gla.ac.uk]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Mass spectrometry of metal chelates-III Further studies on metal oxinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. m.youtube.com [m.youtube.com]

- 33. 3.3. Electrospray-Ionization Mass Spectrometry (ESI-MS) Measurements [bio-protocol.org]

- 34. web.uvic.ca [web.uvic.ca]

An In-depth Technical Guide on the Role of the Aminoacetate Ligand in Dihydroxyaluminum Aminoacetate Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum aminoacetate (DAA), an organometallic complex, is a widely utilized active pharmaceutical ingredient (API) primarily known for its antacid properties. The stability of this compound is critical to its efficacy, shelf-life, and safety. Central to its stability is the role of the aminoacetate (glycinate) ligand. This technical guide provides a comprehensive examination of the stabilizing function of the aminoacetate ligand in the DAA complex. It delves into the structural aspects, physicochemical properties, and the mechanisms by which the ligand contributes to the overall stability of the molecule. This document also presents illustrative quantitative stability data, detailed experimental protocols for stability assessment, and a visual representation of the ligand's interaction with the aluminum core.

Introduction

This compound, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine (B1666218).[1] It is employed in pharmaceutical formulations for the neutralization of gastric acid and for the management of conditions such as indigestion, acid reflux, and ulcers.[2] The unique properties of DAA, including its rapid and sustained buffering capacity, are largely attributable to the presence of the aminoacetate ligand.[2] Understanding the precise role of this ligand is paramount for the development of stable and effective drug products.

The aminoacetate ligand imparts stability to the dihydroxyaluminum ion through chelation, enhancing its solubility and bioavailability.[3] This guide will explore the multifaceted role of the aminoacetate ligand, covering its impact on thermal stability, pH-dependent degradation, and overall chemical integrity.

The Stabilizing Role of the Aminoacetate Ligand

The aminoacetate ligand, the conjugate base of the amino acid glycine, is a bidentate ligand, meaning it binds to the central aluminum atom at two points. This chelation is fundamental to the stability of the this compound complex.

Chelation and Structural Stability

The aminoacetate ligand coordinates with the aluminum ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered ring structure, a key feature of many metal-amino acid complexes. This chelation effect significantly enhances the thermodynamic stability of the complex compared to monodentate ligands.

Below is a diagram illustrating the chemical structure of this compound and the chelating interaction of the aminoacetate ligand.

Caption: Chelation of the aluminum ion by the bidentate aminoacetate ligand.

Buffering Action and pH Stability

The aminoacetate portion of the molecule also functions as a buffer, helping to maintain a consistent pH in an acidic environment. This buffering capacity contributes to a more prolonged antacid effect compared to simple aluminum hydroxide. The pKa of the amino group of glycine is around 9.6, which allows it to neutralize excess acid. This chemical buffering is a key aspect of the ligand's role in the functional stability of the drug. A suspension of this compound in water typically has a pH between 6.5 and 7.5.[4]

Quantitative Stability Data (Illustrative)

While specific, publicly available quantitative stability data for this compound is limited, the following tables present illustrative data based on typical stability profiles for similar pharmaceutical compounds. This data is intended to provide a framework for understanding the stability characteristics of DAA.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method for assessing the thermal stability of a compound. The data below illustrates a hypothetical thermal decomposition profile for this compound.

| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Step |

| 30 - 150 | ~5% | Loss of adsorbed and coordinated water molecules. |

| 150 - 300 | ~25% | Initial decomposition of the aminoacetate ligand. |

| 300 - 500 | ~35% | Further decomposition of the organic moiety and dehydroxylation. |

| > 500 | - | Formation of stable aluminum oxide residue. |

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound.

pH-Dependent Stability

The stability of this compound is influenced by pH. Forced degradation studies under various pH conditions can elucidate the degradation pathways and kinetics. The following table provides illustrative data on the degradation of DAA at different pH values over a set period.

| pH | Temperature (°C) | Time (hours) | Degradation (%) | Primary Degradation Pathway |

| 2.0 | 60 | 24 | ~15% | Acid-catalyzed hydrolysis |

| 7.0 | 60 | 24 | < 5% | Minimal degradation |

| 10.0 | 60 | 24 | ~20% | Base-catalyzed hydrolysis |

Table 2: Illustrative pH-Dependent Degradation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of stability. The following sections outline protocols for key experiments used to evaluate the stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heat the sample from ambient temperature (e.g., 25°C) to 800°C at a constant heating rate of 10°C/min.

-

Continuously record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures of major weight loss events and the percentage of weight loss at each step.

Below is a workflow diagram for the TGA protocol.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Instrumentation: A high-performance liquid chromatograph with a UV detector.

Chromatographic Conditions (Illustrative):

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., dilute acid).

-

Sample Preparation:

-

For assay: Accurately weigh and dissolve the sample in the diluent to achieve a similar concentration as the standard.

-

For forced degradation studies: Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines.[5][6] Neutralize and dilute the stressed samples appropriately.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the peak area of this compound and any degradation products. Calculate the percentage of degradation.

The logical relationship for a forced degradation study is depicted below.

Caption: Logical workflow for a forced degradation study.

Conclusion

The aminoacetate ligand plays a crucial and multifaceted role in the stability of this compound. Its bidentate chelation to the aluminum ion forms a stable five-membered ring, significantly enhancing the structural integrity of the complex. Furthermore, the buffering capacity of the aminoacetate moiety contributes to the compound's functional stability as an antacid by providing a prolonged pH-neutralizing effect. The illustrative quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to assess and understand the stability profile of this compound. A thorough understanding of the stabilizing role of the aminoacetate ligand is essential for the formulation of robust, effective, and safe pharmaceutical products containing this active ingredient.

References

Dihydroxyaluminum Aminoacetate as a Precursor for Alumina-Based Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum aminoacetate, also known as aluminum glycinate, is a well-established compound, primarily utilized for its antacid properties in pharmaceutical formulations.[1][2] Its chemical structure, containing both an aluminum hydroxide (B78521) component and an organic amino acid ligand (glycine), presents an intriguing opportunity for its use as a precursor in the synthesis of advanced alumina-based materials.[1][3] The thermal decomposition of this organo-metallic compound offers a potential route to produce alumina (B75360) (Al₂O₃) with controlled properties, which is of significant interest for applications in catalysis, drug delivery, and biomaterials.[4][5]

This technical guide explores the potential of this compound as a precursor for alumina-based materials. It provides a comprehensive overview of the precursor's properties, a proposed experimental protocol for its conversion to alumina, and a summary of expected material characteristics based on analogous synthesis methods.

Properties of this compound

This compound is a fine, white powder with a faintly sweet taste.[6] It is practically insoluble in water but dissolves in dilute mineral acids and solutions of fixed alkalies.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆AlNO₄ | [3] |

| Molecular Weight | 135.05 g/mol | [3] |

| CAS Number | 13682-92-3 (anhydrous) | [6] |

| Appearance | White, odorless powder | [6] |